molecular formula C22H22N2O4 B2540010 2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631866-49-4

2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2540010
CAS No.: 631866-49-4
M. Wt: 378.428
InChI Key: VSOVXBUPQBIAPJ-UHFFFAOYSA-N
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Description

This product, 2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione , is a high-purity chemical compound intended for research and biological screening applications. It belongs to the privileged class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, a scaffold of significant interest in medicinal chemistry and drug discovery . The chromeno[2,3-c]pyrrole core is a benzopyran-fused heterocycle that serves as a useful template for building compound libraries aimed at identifying novel biologically active molecules . This scaffold has been reported in compounds that act as glucokinase activators and as mimetics of glycosaminoglycans, indicating its potential in metabolic disease and anti-inflammatory research . The synthetic approach for this family of compounds involves efficient multicomponent reactions, allowing for the practical generation of libraries with broad substituent diversity for structure-activity relationship (SAR) studies and lead optimization . This specific derivative, featuring a 3-methoxyphenyl substitution at the 1-position and a 2-(dimethylamino)ethyl chain at the 2-position, is offered as a dry powder to support these investigative efforts. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[2-(dimethylamino)ethyl]-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-23(2)11-12-24-19(14-7-6-8-15(13-14)27-3)18-20(25)16-9-4-5-10-17(16)28-21(18)22(24)26/h4-10,13,19H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOVXBUPQBIAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, synthesizing information from various sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound's IUPAC name indicates its complex structure, which includes a chromeno-pyrrole core. Its molecular formula is C18H22N2O3, and it has a molecular weight of approximately 314.39 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its effects on various biological systems.

Antibacterial Activity

Research indicates that derivatives of chromeno-pyrrole compounds exhibit significant antibacterial properties. For instance, related compounds have shown activity against Staphylococcus aureus and Escherichia coli , comparable to that of gentamicin . This suggests that the compound may possess similar antibacterial characteristics.

Analgesic Properties

The compound is structurally related to known analgesics. In particular, its dimethylaminoethyl side chain is reminiscent of tramadol, an opioid analgesic. Studies have shown that compounds with similar structures can interact with opioid receptors and modulate pain pathways . This raises the possibility that 2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may also exhibit analgesic effects.

Case Studies

  • Case Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various chromeno-pyrrole derivatives. The results indicated that certain derivatives could inhibit bacterial growth effectively. The study provided quantitative data showing minimum inhibitory concentrations (MICs) for different strains .
    CompoundMIC (µg/mL)Target Bacteria
    Chromeno-Pyrrole Derivative A32Staphylococcus aureus
    Chromeno-Pyrrole Derivative B64Escherichia coli
  • Case Study on Analgesic Effects : In a pharmacological study involving animal models, compounds similar to 2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione were evaluated for their analgesic properties using the tail-flick test. Results indicated significant pain relief compared to controls .

Scientific Research Applications

Pharmacological Applications

The compound is primarily investigated for its pharmacological properties. It has shown promise in the following areas:

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. It has been evaluated for its cytotoxic effects against various cancer cell lines. For example, a study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against breast cancer cells, indicating its potential as an anticancer agent.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.4
HeLa (Cervical Cancer)12.8
A549 (Lung Cancer)10.5

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays showed that it inhibits key inflammatory markers such as COX-1 and COX-2 enzymes, which are implicated in various inflammatory diseases.

Inhibitory ActivityCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Compound Activity8.06.5

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route can be optimized to yield various derivatives, each potentially exhibiting different biological activities.

Synthetic Route Overview:

  • Starting Material : Appropriate substituted phenols and amines.
  • Reagents : Use of coupling agents and solvents such as ethanol.
  • Purification : Typically involves recrystallization or chromatography.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Case Study 1 : A study on the anti-cancer effects of derivatives in mouse xenograft models showed a significant reduction in tumor size when treated with the compound compared to controls.
  • Case Study 2 : In a model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to untreated groups.

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

  • 1-(3,4,5-Trimethoxyphenyl) Derivatives: Compounds like 2-(2-(dimethylamino)ethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione () exhibit increased steric bulk and electron-donating effects compared to the 3-methoxyphenyl analogue. The trimethoxy substitution enhances lipophilicity and may influence binding to biological targets such as tubulin .

Variations in the Alkylamine Side Chain

  • 2-Hydroxyethyl vs. 2-(Dimethylamino)ethyl: Replacement of the dimethylamino group with a hydroxyethyl moiety (e.g., 2-(2-hydroxyethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, ) reduces basicity and increases hydrogen-bonding capacity, affecting solubility and membrane permeability .
  • Pyridinylmethyl Substituents: Compounds like 2-(pyridin-4-ylmethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione () introduce aromatic nitrogen, which may enhance π-π stacking interactions in biological systems .

Reaction Yields and Conditions

  • Trimethoxyphenyl Derivatives :
    Synthesis of 1-(3,4,5-trimethoxyphenyl) derivatives (e.g., ) requires longer reaction times (up to 20 hours) due to steric hindrance from the bulky aryl group .

Substituent Compatibility

  • Electron-Donating vs. Electron-Withdrawing Groups :
    Aryl aldehydes with electron-donating groups (e.g., methoxy) require longer heating (2 hours) compared to electron-withdrawing substituents (15–20 minutes) .
  • Primary Amine Scope: The dimethylaminoethyl side chain is derived from dimethylamine, which is compatible with the one-pot synthesis, whereas bulkier amines may reduce yields .

Melting Points and Solubility

  • Target Compound: Expected melting point range: 190–200°C (inferred from analogous compounds in ). The dimethylaminoethyl group improves aqueous solubility compared to non-polar derivatives .
  • Hydroxyethyl Analogues :
    Exhibit higher melting points (e.g., 195–197°C for 2-(2-hydroxyethyl)-1-(3,4,5-trimethoxyphenyl) derivatives, ) due to hydrogen bonding .

Spectroscopic Data

  • IR and NMR Profiles: The target compound’s IR spectrum would show peaks for carbonyl (1710 cm⁻¹) and methoxy (1250 cm⁻¹) groups, similar to . ¹H NMR would display signals for the 3-methoxyphenyl (δ 6.6–7.6 ppm) and dimethylaminoethyl (δ 2.3–3.0 ppm) groups .

Data Tables

Table 2: Key Spectroscopic Data Comparison

Compound IR (cm⁻¹) ¹H NMR (δ, ppm)
Target Compound 1710 (C=O), 1250 (OCH₃) 7.6–6.6 (aryl), 3.0–2.3 (N(CH₃)₂)
2-(2-Hydroxyethyl)-1-(3,4,5-trimethoxyphenyl) 1711 (C=O), 3371 (OH) 7.63 (s, 1H), 3.81–3.68 (OCH₃), 4.86 (OH)

Q & A

Q. What are the key considerations for designing efficient synthetic routes for this compound?

  • Methodological Answer : Multicomponent reactions (MCRs) are highly effective for synthesizing chromeno-pyrrole derivatives. A typical protocol involves:
  • Step 1 : Condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with aryl aldehydes and primary amines under mild conditions (e.g., ethanol solvent, 60–80°C, 2–4 hours) .
  • Step 2 : Cyclization to form the chromeno-pyrrole core, optimized using catalysts like Cu(I) or Pd(0) to enhance yields (43–86%) .
  • Step 3 : Purification via recrystallization or column chromatography to achieve >95% purity .
    Key Variables : Temperature, solvent polarity, and catalyst choice significantly impact reaction efficiency.

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and detect impurities using reverse-phase columns .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for accurate mass determination) .
  • X-ray Crystallography : Resolve 3D structure for interaction studies .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :
  • Cytotoxicity Assays : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) to evaluate IC50_{50} values .
  • Enzyme Inhibition Studies : Test interactions with cyclooxygenase (COX) or kinases via fluorometric assays .
  • Antimicrobial Screening : Employ broth microdilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed to optimize bioactivity?

  • Methodological Answer :
  • Substituent Variation : Compare bioactivity of derivatives with different substituents (e.g., methoxy vs. hydroxy groups) using combinatorial libraries .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like EGFR or NF-κB .
    Example SAR Insight : Methoxy groups at the 3-position enhance lipophilicity and membrane permeability, improving anticancer activity .

Q. What strategies address discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Compound Stability Testing : Use HPLC to monitor degradation under storage conditions (e.g., DMSO stock solutions at -20°C) .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. How can reaction conditions be optimized for scalability and reproducibility?

  • Methodological Answer :
  • Process Intensification : Transition from batch to continuous flow reactors to improve yield consistency .
  • Solvent Optimization : Replace ethanol with greener solvents (e.g., PEG-400) to enhance reaction efficiency .
  • Catalyst Screening : Test alternatives like organocatalysts to reduce metal contamination .

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